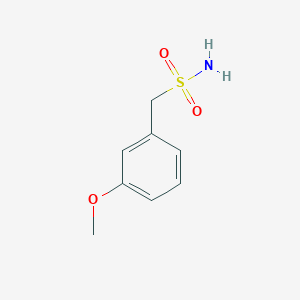

(3-Methoxyphenyl)methanesulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXGHWSNOWHPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533165 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-90-1 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Methoxyphenyl Methanesulfonamide

Direct Synthesis of (3-Methoxyphenyl)methanesulfonamide

The creation of this compound can be achieved through established chemical reactions, with ongoing research focused on optimizing these processes for greater efficiency and sustainability.

Established Laboratory Synthetic Pathways

The primary and most established method for synthesizing N-aryl sulfonamides, including this compound, involves the reaction of an amine with a sulfonyl chloride. The synthesis is typically achieved by reacting 3-methoxyaniline with methanesulfonyl chloride. This reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the condensation.

Another common laboratory approach involves the use of a nitroalkane as the reaction diluent. google.com In this procedure, methanesulfonyl chloride is reacted with the amine in a nitroalkane solvent like 1-nitropropane. A key advantage of this method is the differential solubility of the products; the desired sulfonamide product remains dissolved in the nitroalkane at elevated temperatures (e.g., 50-80°C), while the amine hydrochloride salt byproduct precipitates and can be easily removed by filtration. google.com This simplifies the purification process and can lead to high yields of the final product. google.com

The general reaction is as follows: CH₃SO₂Cl + H₂N-Ar → CH₃SO₂NH-Ar + HCl where Ar represents the 3-methoxyphenyl (B12655295) group.

Development of Optimized and Sustainable Synthetic Routes

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. These advanced routes aim to replace hazardous reagents and solvents with safer alternatives.

One sustainable approach utilizes sodium sulfinates as a stable and commercially available sulfur source, reacting with nitroarenes which serve as the nitrogen-containing reactant. researchgate.net A notable feature of this method is the use of water as the sole solvent, and the product can often be isolated by simple filtration, minimizing the use of toxic organic solvents like DMF or DMSO. researchgate.net

Another innovative, copper-catalyzed, one-pot synthesis starts from triarylbismuthines, sodium metabisulfite (B1197395) (Na₂S₂O₅) as an SO₂ source, and nitro compounds. ua.es This reaction is performed in a Deep Eutectic Solvent (DES), which avoids the use of volatile organic compounds (VOCs). The resulting bismuth byproducts can be precipitated by adding water, facilitating their removal. ua.es This method is chemoselective and insensitive to air and moisture, aligning with several green chemistry principles. ua.es

Table 1: Comparison of Sustainable Sulfonamide Synthesis Methods

| Method | Key Reagents | Solvent | Advantages |

|---|---|---|---|

| Nitroarene-Sulfinate Coupling | Sodium sulfinate, Nitroarene | Water | "Green" solvent, simple filtration, avoids toxic reagents. researchgate.net |

| Copper-Catalyzed DES Method | Triarylbismuthine, Na₂S₂O₅, Nitro compound | Deep Eutectic Solvent (DES) | Avoids VOCs, easy byproduct removal, air/moisture insensitive. ua.es |

| Metallaelectro-catalysis | Varies (e.g., Alkynes) | Varies | Uses electricity, high atom economy, potential for green energy integration. rsc.org |

Strategies for Incorporating the this compound Moiety into Complex Molecular Architectures

The this compound core is a valuable building block for constructing larger, more complex molecules, including various heterocyclic systems. This is achieved through functionalization of its aromatic ring or by reactions involving the sulfonamide nitrogen.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound possesses two directing groups: the activating, ortho-, para-directing methoxy (B1213986) group (-OCH₃) and the deactivating, meta-directing methanesulfonamide (B31651) group (-NHSO₂CH₃). This substitution pattern allows for regioselective electrophilic aromatic substitution reactions. For instance, reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6), with the outcome influenced by the steric hindrance and the deactivating effect of the sulfonamide group.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, offer powerful tools for C-C and C-N bond formation, respectively. nih.gov To utilize these methods, the aromatic ring would typically first undergo a transformation, such as halogenation, to introduce a suitable handle for the palladium-catalyzed reaction. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl substituents onto the phenyl ring.

N-Substitution Reactions on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for modification. The proton on the nitrogen is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, most commonly alkyl halides or tosylates, in an N-alkylation reaction to yield N-substituted derivatives.

This strategy is fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule. For example, in the synthesis of complex benzothiazole (B30560) derivatives, an N-alkylation step using chloroacetyl chloride, followed by reaction with benzo[d]thiazole-2-thiol, is employed to link the core structure to the heterocyclic moiety. nih.gov

Coupling Reactions and Heterocycle Annulation

The this compound substructure can be integrated into a variety of fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Acridine (B1665455) Derivatives: The molecule N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide is a known compound where the sulfonamide moiety is appended to an acridine core. nih.govsigmaaldrich.com Its synthesis typically involves the coupling of a 9-chloroacridine (B74977) precursor with a suitably functionalized aniline, in this case, N-(4-amino-2-methoxyphenyl)methanesulfonamide.

Imidazopyridine Derivatives: The synthesis of imidazopyridines often involves the reaction of an aminopyridine with an α-haloketone or a related species. nih.govgoogle.com To create a derivative featuring the this compound substructure, a synthetic route could involve preparing a complex aldehyde or ketone bearing this moiety and then condensing it with an appropriate aminopyridine to build the fused imidazole (B134444) ring. nih.govnih.gov

Benzothiazole Derivatives: Benzothiazoles are commonly synthesized via the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. mdpi.comorganic-chemistry.org A strategy to incorporate the this compound group would be to first synthesize a derivative of it containing a reactive aldehyde or carboxylic acid function. This functionalized molecule could then undergo cyclocondensation with a 2-aminothiophenol (B119425) to form the desired benzothiazole structure. researchgate.net

Benzimidazole (B57391) Derivatives: The synthesis of benzimidazoles typically proceeds through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govnih.gov Similar to the benzothiazole strategy, one could prepare an aldehyde derivative of this compound and react it with an o-phenylenediamine to construct the benzimidazole ring system. The incorporation of a sulfonamide moiety onto a benzimidazole scaffold is a known strategy for enhancing biological activity. nih.gov

Stereoselective Synthesis and Chiral Resolution of Methanesulfonamide Derivatives Incorporating Methoxyphenyl Groups

The introduction of chirality into molecules containing a methoxyphenyl methanesulfonamide scaffold can lead to compounds with unique biological activities and chemical properties. Stereoselective synthesis and chiral resolution are two primary strategies to obtain enantiomerically pure forms of these derivatives.

Asymmetric synthesis aims to create a specific stereoisomer directly. For sulfonamide derivatives, this often involves the use of chiral catalysts or auxiliaries to control the formation of a new stereocenter. While specific examples for this compound are not extensively documented in publicly available literature, general methodologies for the asymmetric synthesis of chiral sulfonamides are well-established and applicable.

One prominent approach is the catalytic enantioselective N-allylation of N-aryl sulfonamides to create N-C axially chiral structures. In a study on related N-(2-tert-butylphenyl)sulfonamides, a palladium catalyst, (allyl-Pd-Cl)₂, in the presence of a chiral ligand like the (S,S)-Trost ligand, effectively catalyzed the reaction between the sulfonamide anion and allyl acetate. This method has been shown to produce optically active N-allylated sulfonamides in high yields and with excellent enantioselectivity (up to 95% ee). mdpi.com This strategy could be adapted to N-substituted derivatives of this compound where the rotation around the N-aryl bond is restricted.

Another advanced method involves the rhodium-catalyzed asymmetric reduction of diazo sulfonylamidines. This process facilitates an oxygen transfer from the sulfur to a carbon atom, creating a chiral sulfur center and forming sulfinylamidines. The use of chiral rhodium(II) carboxylate catalysts can achieve good to excellent enantioselectivity in this transformation. nih.gov

Furthermore, the synthesis of chiral sulfonamide-containing ligands for use in asymmetric catalysis is a significant area of research. For instance, chiral tetradentate sulfonamide ligands have been prepared and used as catalysts in the asymmetric addition of alkyl groups to aldehydes. researchgate.net

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful tools for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including sulfonamide derivatives. rsc.org Studies on various sulfonamides have shown that SFC can sometimes offer higher resolution and faster separation times compared to HPLC. acs.org The choice of the mobile phase, including modifiers and additives like methanesulfonic acid, can significantly impact the peak shape and resolution. researchgate.net

For example, the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates for other compounds, was successfully achieved using cellulose-based Chiralcel OD and Chiralcel OJ columns. mdpi.com Similarly, the enantiomers of salbutamol (B1663637) and its sulfoconjugated metabolites have been separated using a teicoplanin-based CSP. nih.gov These examples highlight the feasibility of applying chiral chromatography to resolve racemic derivatives of this compound.

Diastereomeric Salt Formation: This method involves reacting the racemic sulfonamide derivative (if it contains an acidic or basic center) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. A patent on the chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives describes the use of chiral auxiliaries like O,O'-diacyltartaric acid derivatives in combination with a salt-forming auxiliary compound like mandelic acid to achieve high optical purity. acs.org After separation, the chiral resolving agent is removed to yield the pure enantiomer.

| Resolution Technique | Chiral Selector/Agent | Typical Analytes | Key Findings | Reference |

| Chiral HPLC/SFC | Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) | General Sulfonamide Derivatives | SFC can provide higher enantioresolutions per unit of time. Mobile phase additives are crucial for good peak shape. | rsc.orgacs.orgresearchgate.net |

| Chiral HPLC | Teicoplanin-based CSP | Salbutamol and its sulfoconjugated metabolites | Successful separation of enantiomers in biological matrices. | nih.gov |

| Diastereomeric Salt Formation | O,O'-Diacyltartaric acid derivatives | Amino-functionalized sulfonamides | Formation of diastereomeric salts allows for separation by crystallization to achieve high optical purity. | acs.org |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods are central to the modern synthesis of sulfonamides, offering milder reaction conditions, greater functional group tolerance, and improved efficiency over traditional methods. Transition-metal catalysis, in particular, has been extensively explored for the formation of the key bonds in sulfonamide structures.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-N and C-S bond formation. A significant development is the palladium-catalyzed aminosulfonylation of aryl halides. This three-component reaction utilizes an aryl halide, a source of sulfur dioxide (like the stable solid DABSO), and a nitrogen nucleophile (such as a hydrazine) to construct the sulfonamide framework in a single step. acs.org This method is operationally simple and tolerates a wide range of functional groups on the aryl halide partner, making it suitable for the synthesis of derivatives of this compound.

Another important palladium-catalyzed reaction is the N-arylation of methanesulfonamide itself with aryl bromides or chlorides. nih.govnih.gov This cross-coupling reaction provides a direct route to N-aryl methanesulfonamides and avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems. Copper(I) iodide (CuI), often in combination with a ligand like N,N'-dimethylethylenediamine, has been shown to catalyze the intramolecular C-N coupling between sulfonamides and vinyl halides. This allows for the synthesis of various heterocyclic enamines and macrocyclic lactams containing the sulfonamide moiety. acs.org More recently, copper-catalyzed S-arylation of sulfenamides with arylboronic acids has been developed as a novel route to form sulfilimines, which are precursors to other sulfur(IV) compounds. researchgate.net

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the asymmetric synthesis of chiral sulfonamide derivatives. For instance, chiral rhodium(II) carboxylates can catalyze the enantioselective oxygen transfer from a sulfonyl group to a diazo carbon, leading to chiral sulfinylamidines. nih.gov Rhodium catalysts are also effective in the asymmetric allenylation of sulfonylimines, producing chiral allenylated products with high enantioselectivity. researchgate.net These methods showcase the potential of rhodium catalysis in creating complex, chiral sulfonamide-containing molecules.

| Catalyst System | Reaction Type | Substrates | Products | Key Advantages | Reference |

| Palladium/DABSO/Hydrazine | Aminosulfonylation | Aryl Halides | N-Aminosulfonamides | Three-component, operationally simple, good functional group tolerance. | acs.org |

| Palladium/Ligand | N-Arylation | Methanesulfonamide, Aryl Halides | N-Aryl Methanesulfonamides | Avoids genotoxic reagents, direct C-N bond formation. | nih.govnih.gov |

| Copper(I)/Ligand | Intramolecular N-Vinylation | Sulfonamides, Vinyl Halides | Heterocyclic Enamines | Efficient synthesis of cyclic sulfonamide derivatives. | acs.org |

| Rhodium(II)/Chiral Ligand | Asymmetric Oxygen Transfer | Diazo Sulfonylamidines | Chiral Sulfinylamidines | High yields and enantioselectivity for chiral sulfur compounds. | nih.gov |

Mechanistic Investigations and Biological Activities of 3 Methoxyphenyl Methanesulfonamide and Its Derivatives

Exploration of Molecular Targets and Biological Pathways

The biological effects of (3-Methoxyphenyl)methanesulfonamide and its derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and nucleic acids. These interactions can disrupt cellular processes, making these compounds subjects of interest in therapeutic research.

Enzyme Inhibition Studies (e.g., carbonic anhydrase, topoisomerase II, DCLK1 kinase, EGFR)

Derivatives of this compound have been investigated for their ability to inhibit several key enzymes implicated in disease, particularly cancer.

Carbonic Anhydrase (CA): The sulfonamide group is a well-established zinc-binding moiety found in many potent inhibitors of carbonic anhydrases (CAs). nih.govnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in crucial physiological processes. nih.gov Certain isoforms, such as the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and are validated targets for anticancer drugs. nih.govnih.gov While direct inhibition data for the parent compound this compound is not prominent, its sulfonamide structure is characteristic of compounds designed to target this enzyme family. google.comsigmaaldrich.com

Topoisomerase II: Topoisomerase II is a vital nuclear enzyme that manages DNA topology during replication and transcription, making it a key target for cancer chemotherapy. juniperpublishers.commdpi.com The acridine (B1665455) derivative, N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide, is an antitumor agent that functions as a topoisomerase II inhibitor. juniperpublishers.comnih.gov These inhibitors, often classified as "poisons," interfere with the enzyme's ability to cut and rejoin DNA strands, which can lead to cell death in rapidly dividing cancer cells. juniperpublishers.comnih.gov

DCLK1 Kinase: Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that is overexpressed in several gastrointestinal cancers and is considered a cancer stem cell marker. nih.govnih.gov Derivatives of this compound have been synthesized as potent DCLK1 kinase inhibitors. nih.gov For example, the inhibitor XMD-17-51, which incorporates a related structure, inhibits DCLK1 kinase activity with a half-maximal inhibitory concentration (IC₅₀) of 14.64 nM. frontiersin.org Some of these inhibitors may also target other kinases, such as ERK5 and LRRK2, making them multi-targeted agents. nih.gov The inhibition of DCLK1 has been shown to reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion. nih.gov

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a major regulator of cell proliferation and is frequently dysregulated in various cancers. mdpi.comnih.gov Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR are a cornerstone of modern cancer therapy. mdpi.comwaocp.org While this compound itself is not a primary EGFR inhibitor, related benzenesulfonamide (B165840) compounds have demonstrated potent activity. For instance, the compound 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) was identified as an EGFR inhibitor with an IC₅₀ value of 22 nM against the EGFR tyrosine kinase. waocp.org This highlights the potential of the sulfonamide scaffold in designing new EGFR-targeting agents. mdpi.com

Nucleic Acid Interaction and Intercalation Mechanisms (e.g., DNA for acridine-based derivatives)

Certain derivatives of this compound exert their biological effects through direct interaction with nucleic acids. The most studied example is N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide, an antitumor drug that has undergone clinical trials. nih.gov The mechanism of this compound involves binding to DNA through intercalation, where its planar 9-aminoacridine (B1665356) moiety inserts itself between the base pairs of the DNA double helix. nih.gov Concurrently, the anilino side chain, which includes the this compound group, settles into the narrow groove of the DNA. nih.gov This physical interaction disrupts the normal function and structure of DNA, interfering with replication and transcription, which ultimately contributes to its cytotoxic effects against cancer cells.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, compounds containing the 3-methoxyphenyl (B12655295) moiety have been implicated in the modulation of complex signaling pathways. Research has shown that Regulator of G-protein signaling protein 19 (RGS19) can selectively modulate μ-opioid receptor (MOR) signaling in human neuroblastoma SH-SY5Y cells. nih.govnih.gov In these studies, a compound featuring a 3-methoxyphenyl group, 2-(2-amino-3-methoxyphenyl)-4H-chromen-4-one, was used as a tool to probe the mitogen-activated protein kinase (MAPK) pathway. nih.gov The findings indicate that chronic treatment with MOR agonists increases the levels of RGS19 protein through a mechanism dependent on Protein Kinase C (PKC) and the MAPK pathway. nih.govnih.gov This demonstrates that molecules with this chemical feature can be involved in modulating G-protein coupled receptor (GPCR) signaling cascades. nih.gov

Cellular Assays and Phenotypic Screening in Disease Models

The molecular interactions of this compound derivatives translate into observable effects at the cellular level, which are often studied in the context of disease models, particularly cancer.

Anticancer Activity Research

The potential of these compounds as anticancer agents is evaluated through various cellular assays that measure their ability to kill cancer cells or inhibit their growth.

Derivatives of this compound have demonstrated cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) effects against a range of human cancer cell lines.

The DCLK1 kinase inhibitor XMD-17-51, a derivative, has been shown to inhibit the proliferation of the human lung cancer cell line A549. frontiersin.org This compound also reduced the expression of stem cell markers in these cells, suggesting an impact on the cancer stem cell population. frontiersin.org Other studies using different agents have also confirmed the susceptibility of A549 cells to cytotoxic compounds. nih.govnih.gov For example, olive leaf extract microcapsules showed significant antiproliferative effects on both A549 and MCF-7 breast cancer cells. nih.gov Research on other chemical scaffolds, such as indeno[1,2-b]quinolines, has also shown antiproliferative activity against HeLa and MCF-7 cell lines, providing a broader context for the screening of novel anticancer agents against these cell types. researchgate.net

Cell Cycle Analysis and Apoptosis Induction

Derivatives of this compound have been investigated for their effects on the cell cycle and their ability to induce apoptosis, which are key mechanisms for controlling cancer cell proliferation.

One study on a ciprofloxacin (B1669076) derivative, 4-DMOCP, demonstrated its impact on the cell cycle of K562 and KG1-a leukemia cell lines. Treatment with this compound led to an arrest in the G0/G1 phase of the cell cycle after 24 hours. Following this cell cycle arrest, the compound induced apoptosis in both cell lines. researchgate.net Flow cytometry analysis revealed a time-dependent increase in both early and late apoptotic cell populations. researchgate.net Specifically, after 72 hours of exposure, there was a significant increase of 37.9% and 30.5% in the sub-G1 population of K562 and KG1-a cells, respectively, indicating a substantial level of apoptosis. researchgate.net

Similarly, the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate, a related sulfonamide, was shown to selectively kill breast cancer cells at a concentration of 100 microM. nih.gov This compound induced different cell cycle responses across four different breast cell lines. nih.gov Furthermore, it was capable of inducing apoptosis in these cells, and this effect was observed to be independent of the cells' p53 or estrogen receptor (ER) status. nih.gov This suggests that the compound may act through multiple signaling pathways to inhibit growth and trigger cell death in breast cancer cells. nih.gov

The process of apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govplos.org Laboratory techniques such as Annexin V/PI staining and flow cytometry are commonly used to detect and quantify apoptotic cells. researchgate.netplos.org The induction of apoptosis is a primary goal of many cancer therapies, as it provides a controlled mechanism to eliminate malignant cells. nih.gov

Specificity Against Mutant Oncogenic Targets (e.g., EGFR mutations)

The epidermal growth factor receptor (EGFR) is a well-established driver of non-small cell lung cancer (NSCLC), with mutations in this gene being particularly common. nih.gov While targeted therapies exist for classical EGFR mutations, the emergence of resistance and the presence of atypical mutations present ongoing challenges. nih.govnih.gov

Research has focused on developing new inhibitors that can overcome these challenges. A structure-based classification of EGFR mutations has been proposed to better predict drug sensitivity and guide treatment decisions. nih.gov This approach categorizes mutations into four distinct subgroups based on their structural changes and sensitivity to inhibitors, which has shown to be more predictive of patient outcomes than traditional exon-based groupings. nih.gov

Several third-generation EGFR tyrosine kinase inhibitors (TKIs) have been developed to target mutant forms of EGFR. For instance, aumolertinib has shown efficacy in patients with NSCLC who have developed the EGFR T790M resistance mutation. nih.gov Another TKI, furmonertinib, is effective against both common and rare EGFR mutations, including exon 20 insertion mutations. nih.gov

The combination of different targeted therapies is also being explored. The MARIPOSA clinical trial is investigating the combination of amivantamab, an EGFR-MET bispecific antibody, with lazertinib, a third-generation TKI, as a first-line treatment for patients with EGFR-mutated NSCLC. nih.gov This combination aims to enhance the efficacy of third-generation TKIs by simultaneously inhibiting both EGFR and MET pathways. nih.gov

While direct studies on the specificity of this compound itself against mutant oncogenic targets like EGFR are not detailed in the provided results, the broader context of developing specific kinase inhibitors highlights the importance of targeting such mutations in cancer therapy.

Antimicrobial Activity Research (e.g., antibacterial, antibiofilm)

Research has explored the antimicrobial properties of sulfonamide derivatives, including their potential as antibacterial and antibiofilm agents.

A study on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety demonstrated their activity against pathogenic microbes that cause urinary tract infections. nih.gov The results indicated that the biological activity of these compounds is influenced by the type of substitution on the sulfonamide nitrogen. nih.gov For example, introducing a guanidino group in place of an amino group significantly increased activity against E. coli. nih.gov One particular derivative, compound 3l, which contains sulfamethazine, showed the highest efficacy against most of the tested bacterial and fungal strains. nih.gov

The antibiofilm potential of these compounds was also investigated. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which can protect them from antibiotics and the host immune system. nih.govproquest.com Compound 3l was found to effectively inhibit biofilm formation. nih.govresearchgate.net At a concentration of 10.0 µg/mL, it achieved high percentages of biofilm inhibition against E. coli (94.60%), P. aeruginosa (91.74%), and C. neoformans (98.03%). nih.gov

Another study investigated the antibiofilm activity of a novel antimicrobial peptide, Q4-15a-1, against multidrug-resistant E. coli. This peptide demonstrated potent antibiofilm activity, inhibiting over 99.9% of biofilm formation at a concentration of 16 ± 4 μg/mL. nih.gov The matrix of the biofilm often acts as a barrier, preventing antibiotics from reaching the microbial cells, which is why higher concentrations of antimicrobial agents are often needed to eradicate biofilms compared to planktonic bacteria. nih.gov The investigation of compounds that can disrupt or prevent biofilm formation is a critical area of research in combating antibiotic resistance. researchgate.net

Anti-inflammatory Activity Research

Derivatives of methanesulfonamide (B31651) have been designed and evaluated for their anti-inflammatory properties.

One study focused on novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives. nih.gov These compounds were planned using a molecular hybridization approach. nih.gov A specific derivative, LASSBio-930 (1c), was identified as a promising anti-inflammatory and anti-hyperalgesic agent. nih.gov In a carrageenan-induced rat paw edema model, an established method for assessing anti-inflammatory activity, LASSBio-930 was effective with an ED₅₀ of 97.8 micromol/kg. nih.gov The primary mechanism of its anti-inflammatory action was determined to be the non-selective inhibition of cyclooxygenase (COX) enzymes. nih.gov

Antiviral Activity Investigations (e.g., SARS-CoV-2)

The emergence of SARS-CoV-2, the virus responsible for COVID-19, has spurred intensive research into new antiviral therapies. nih.gov A key target for the development of these drugs is the main protease (Mpro or 3CLpro) of the virus, which is essential for viral replication. nih.govnih.govmdpi.com

Researchers have designed and synthesized new bicycloproline-containing inhibitors of SARS-CoV-2 Mpro. nih.gov In this effort, 32 new inhibitors were created based on the structures of boceprevir (B1684563) and telaprevir, which are approved antiviral drugs for hepatitis C. nih.gov All of these new compounds demonstrated the ability to inhibit the activity of SARS-CoV-2 Mpro in vitro. nih.gov

From this group of compounds, six showed high potency in protecting cells from viral infection in cell-based assays. nih.gov Two of these compounds, MI-09 and MI-30, were selected for further in vivo studies due to their promising pharmacokinetic properties. nih.gov In a transgenic mouse model of SARS-CoV-2 infection, both oral and intraperitoneal administration of MI-09 and MI-30 led to a significant reduction in lung viral loads and lung lesions. nih.gov

Another study reported on compounds developed by the U.S. Department of Health and Human Services and Florida State University for the treatment of SARS-CoV-2 infection. bioworld.com An exemplified compound from this research showed antiviral activity against SARS-CoV-2 in infected Vero-E6 cells, with an IC₅₀ of 4.05 mcM. bioworld.com This compound also demonstrated the ability to reduce subgenomic RNA levels in a golden Syrian hamster model of SARS-CoV-2 infection. bioworld.com

These findings highlight the potential of targeting the SARS-CoV-2 main protease as a strategy for developing effective antiviral treatments for COVID-19. nih.govnih.gov

Differentiation Induction in Disease Models (e.g., Acute Myeloid Leukemia)

The induction of differentiation is a therapeutic strategy for certain types of cancer, particularly acute myeloid leukemia (AML). This approach aims to force cancer cells to mature into non-proliferating, functional cells.

Studies have shown that certain compounds can induce differentiation in AML cells. For example, 1,25-dihydroxyvitamin D3 (vit D3) has been identified as a potent inducer of maturation in freshly isolated human myeloid leukemic cells. nih.gov In a study involving cells from ten AML patients, vit D3 induced maturation in four of the cases, primarily towards a monocytic lineage. nih.gov

In the context of acute promyelocytic leukemia (APL), a subtype of AML, all-trans retinoic acid (ATRA) is a known differentiation agent. nih.gov However, its efficacy can be limited by relapse. nih.gov To improve outcomes, ATRA is often used in combination with other chemotherapeutic agents. nih.gov Research has explored the use of a cytidine (B196190) deaminase-resistant analogue of araC, called DMDC, in APL cell lines. nih.gov DMDC was found to inhibit the growth of APL cell lines and induce their differentiation. nih.gov Notably, when combined with ATRA, DMDC had more than an additive effect in inducing the differentiation of NB4 APL cells. nih.gov Similar results were observed in primary cultures of leukemia cells from APL patients, suggesting that DMDC could be a valuable component in the treatment of APL. nih.gov

In Vivo Preclinical Studies of this compound Derivatives

Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic properties of new drug candidates before they can be considered for human trials.

In the context of anti-inflammatory research, a derivative of methanesulfonamide, LASSBio-930 (1c), was tested in a rat paw edema model induced by carrageenan. nih.gov This compound demonstrated in vivo efficacy, reducing the edema with an ED₅₀ of 97.8 micromol/kg when administered orally. nih.gov

For antiviral research against SARS-CoV-2, two Mpro inhibitors, MI-09 and MI-30, were evaluated in a transgenic mouse model. nih.gov Both compounds significantly reduced lung viral loads and lung lesions, demonstrating their in vivo antiviral activity. nih.gov These compounds also exhibited good pharmacokinetic profiles and safety in rats. nih.gov

Another compound developed for SARS-CoV-2 showed promising results in a golden Syrian hamster model, where it reduced subgenomic RNA levels. bioworld.com The prodrug of this compound, when administered to C57BL/6 mice, resulted in a half-life of the active metabolite of 8.8 and 19 hours at different doses. bioworld.com The compound also showed a high oral bioavailability of 83% in mice. bioworld.com

These preclinical studies provide essential in vivo data on the potential of this compound derivatives and related compounds for various therapeutic applications.

Efficacy Assessment in Animal Models of Disease (e.g., carrageenan-induced paw edema for anti-inflammatory activity)

Extensive literature searches did not yield any specific studies evaluating the efficacy of this compound in the carrageenan-induced paw edema model or any other established animal models of disease for anti-inflammatory activity. While the carrageenan-induced paw edema model is a widely utilized and well-characterized assay for investigating acute inflammation, no research has been published detailing the effects of this particular compound within this experimental paradigm.

The model works on the principle that the injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response. This response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving the production of prostaglandins (B1171923) and other inflammatory mediators. The resulting edema, or swelling, can be quantified over time to assess the potency of anti-inflammatory agents.

Despite the suitability of this model, there is currently no available data to populate a table regarding the in vivo anti-inflammatory efficacy of this compound.

Pharmacodynamic Evaluation

Following a comprehensive review of scientific databases and literature, no studies were found that reported on the pharmacodynamic evaluation of this compound. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a drug on the body, including its mechanism of action, and for establishing a dose-response relationship.

Typically, this would involve assessing the compound's interaction with specific biological targets, such as enzymes or receptors, and measuring the subsequent physiological response. However, for this compound, there is a lack of published research in this area. Therefore, no data on its pharmacodynamic properties can be presented.

Without any primary research, it is not possible to construct a data table summarizing the pharmacodynamic profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxyphenyl Methanesulfonamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Efficacy and Selectivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. In the case of (3-Methoxyphenyl)methanesulfonamide derivatives, systematic modifications to the core structure have been shown to have a profound impact on their efficacy and selectivity.

The nature and position of substituents on the aromatic ring and the sulfonamide moiety play a critical role in modulating the biological activity of this compound derivatives. Research into related sulfonamide compounds has demonstrated that even minor changes can lead to significant differences in potency and selectivity.

For instance, in a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase (12-LOX), a key enzyme in inflammatory pathways, the presence and position of the methoxy (B1213986) group were found to be critical for activity. nih.gov The study revealed that a methoxy group at the 3-position of the benzylamine (B48309) ring, along with a hydroxyl group at the 2-position, was optimal for potent inhibition of 12-LOX. nih.gov This highlights the importance of the electronic and steric properties of the substituents in the interaction with the enzyme's active site.

The following table summarizes the structure-activity relationships of a series of benzenesulfonamide (B165840) derivatives, illustrating the impact of substituents on their inhibitory activity.

| Compound | R1 | R2 | IC50 (µM) against 12-LOX |

| 1 | H | H | >100 |

| 2 | 2-OH | H | 25.3 |

| 3 | 3-OCH3 | H | 15.8 |

| 4 | 2-OH, 3-OCH3 | H | 0.45 |

| 5 | 2-OH, 3-OCH3 | 4-F | 0.08 |

| 6 | 2-OH, 3-OCH3 | 4-Cl | 0.06 |

This table is illustrative and based on findings from related sulfonamide derivative studies.

As shown in the table, the introduction of a hydroxyl group at the 2-position and a methoxy group at the 3-position of the benzyl (B1604629) ring (Compound 4) significantly enhances the inhibitory activity compared to the unsubstituted compound (Compound 1) or compounds with single substitutions (Compounds 2 and 3). Furthermore, the addition of a halogen atom at the 4-position of the benzenesulfonamide ring (Compounds 5 and 6) further improves the potency, suggesting that these substituents may be involved in additional binding interactions with the target enzyme. nih.gov

While specific stereochemical studies on this compound are not extensively documented in the provided results, the principles of stereochemistry are fundamental to drug action. The spatial arrangement of atoms in a molecule can dictate its ability to fit into the binding site of a receptor or enzyme. For chiral molecules, it is common for one enantiomer to exhibit significantly higher potency than the other. This is because the biological targets are themselves chiral, and the interactions between the drug and the target are stereospecific.

Computational Approaches in SAR/SPR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR and SPR of drug candidates. These methods allow for the prediction of molecular properties and the simulation of drug-target interactions, thereby guiding the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking studies can be used to predict how these molecules bind to their target proteins.

For example, in studies of other sulfonamide derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active site of an enzyme. researchgate.net These studies can reveal which parts of the molecule are essential for binding and can guide the design of new derivatives with improved binding affinity. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. nih.govresearchgate.net

The table below illustrates typical results from a molecular docking study, showing the predicted binding affinities of different sulfonamide derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | Arg122, Tyr345 |

| Derivative B | -7.2 | Arg122, Phe289 |

| Derivative C | -9.1 | Arg122, Tyr345, Asp456 |

This table is a representative example of molecular docking results.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by identifying molecular descriptors that correlate with the observed activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.govresearchgate.net For example, a QSAR model might indicate that a bulky, electron-donating group at a specific position on the phenyl ring is favorable for activity, while a small, electron-withdrawing group is detrimental. nih.govresearchgate.net These models are statistically validated to ensure their predictive power. nih.govnih.gov

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a drug-target complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions. nih.gov

Biophysical Techniques for Ligand-Target Interaction Characterization

A suite of powerful biophysical methods is available to dissect the binding events between this compound derivatives and their targets at a molecular level. These techniques are often used in a complementary fashion to build a comprehensive picture of the interaction.

Commonly employed techniques include spectroscopy, calorimetry, and structural biology methods. For instance, in the study of sulfonamide derivatives binding to biological macromolecules like proteins and DNA, methods such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are frequently utilized. researchgate.netnih.gov Isothermal titration calorimetry (ITC) provides a direct measurement of the heat changes associated with binding, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov

Structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy offer high-resolution information on the three-dimensional structure of the ligand-target complex. nih.gov This atomic-level detail is instrumental in understanding the specific molecular contacts, such as hydrogen bonds and hydrophobic interactions, that govern binding.

Detailed Research Findings

Research on derivatives of this compound has provided specific insights into their mechanisms of action, particularly for those with demonstrated biological activity. A notable example is N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide (m-AMSA), an antineoplastic agent. Studies have shown that m-AMSA binds to DNA through a process of intercalation, where the acridine (B1665455) portion of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov The this compound side chain is thought to reside in the minor groove of the DNA. nih.gov This mode of binding has been investigated using techniques such as Electron Spin Resonance (ESR) in competition with a spin-labeled 9-aminoacridine (B1665356). nih.gov

In other studies focusing on different sulfonamide derivatives, biophysical techniques have been pivotal in quantifying their binding to DNA. For a series of novel sulfonamide derivatives, a combination of UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry, complemented by molecular docking studies, revealed that these compounds bind to DNA through a mix of intercalation and groove binding. researchgate.net The binding constants (K_b) and Gibbs free energy changes (ΔG) for these interactions were determined, providing a quantitative measure of their binding affinity.

Furthermore, the interaction of sulfonamide compounds with proteins has been characterized using biophysical methods. For example, the binding of sulfonamide drugs to heme proteins has been investigated using spectrofluorimetric studies and isothermal titration calorimetry. nih.gov These studies have yielded data on binding constants and thermodynamic parameters, shedding light on the driving forces of the protein-ligand interaction.

Below are interactive data tables summarizing representative findings from biophysical studies on sulfonamide derivatives, illustrating the type of quantitative data obtained from these techniques.

DNA Binding Parameters of Novel Sulfonamide Derivatives

| Compound | Binding Constant (K_b) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) | Binding Mode |

|---|---|---|---|

| YM-1 | 1.2 x 10⁵ | -28.9 | Intercalation and Groove Binding |

| YM-2 | 8.7 x 10⁴ | -28.1 | Intercalation and Groove Binding |

| YM-3 | 5.4 x 10⁴ | -27.0 | Intercalation and Groove Binding |

Table 1: DNA binding data for newly synthesized sulfonamide derivatives, as determined by a combination of spectroscopic and electrochemical methods. Data adapted from a study on novel sulfonamide derivatives. researchgate.net

Thermodynamic Parameters of Sulfonamide-Protein Interaction

| Compound | Target Protein | Binding Affinity (K_a) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

|---|---|---|---|---|

| Sulfamethazine | Myoglobin | 5.36 x 10⁴ | -15.2 | 42.1 |

| Sulfadiazine | Myoglobin | 3.23 x 10⁴ | -12.8 | 38.5 |

Table 2: Thermodynamic data for the binding of sulfonamide drugs to myoglobin, determined by isothermal titration calorimetry. Data adapted from a study on heme protein binding of sulfonamide compounds. nih.gov

Advanced Spectroscopic and Computational Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., NMR, Mass Spectrometry)

The structural confirmation of (3-Methoxyphenyl)methanesulfonamide and its derivatives relies heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing unambiguous structural data.

In research contexts, ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular framework. For N-(substituted phenyl)-methanesulfonamides, the ¹H chemical shifts are well-documented. The protons of the methyl group attached to the sulfur atom (CH₃SO₂) typically appear as a singlet in a distinct region of the spectrum. The methoxy (B1213986) group (OCH₃) protons also produce a characteristic singlet. The aromatic protons on the phenyl ring exhibit complex splitting patterns (multiplets) that are indicative of the 1,3-disubstitution pattern. Similarly, ¹³C NMR spectra provide precise information on each carbon atom, from the methyl and methoxy carbons to the individual carbons of the aromatic ring, with their chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) spectroscopy complements NMR data by identifying key functional groups. Studies on N-(substituted phenyl)-methanesulphonamides show characteristic absorption bands for N-H stretching, asymmetric and symmetric SO₂ stretching, and S-N stretching vibrations, confirming the presence of the sulfonamide moiety.

Mass spectrometry is employed to confirm the molecular weight and to study fragmentation patterns. For this compound (C₈H₁₁NO₃S), high-resolution mass spectrometry would verify the molecular mass of 201.24 g/mol . adventbio.com Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification.

| Expected Spectroscopic Features for this compound | | :--- | :--- | | Technique | Observation | | ¹H NMR | Singlet for -SO₂CH₃ protons, Singlet for -OCH₃ protons, Multiplets for aromatic protons consistent with a 1,3-substituted benzene (B151609) ring, Broad singlet for -NH proton. | | ¹³C NMR | Distinct signals for the methyl, methoxy, and all aromatic carbons, with shifts influenced by substituent effects. | | IR Spectroscopy | Characteristic stretching vibrations for N-H (approx. 3232-3298 cm⁻¹), asymmetric SO₂ (approx. 1317-1331 cm⁻¹), and symmetric SO₂ (approx. 1139-1157 cm⁻¹). | | Mass Spectrometry | Molecular ion peak confirming the molecular weight of 201.24. |

Computational Chemistry and Molecular Modeling for Elucidating Electronic and Photophysical Properties

Computational chemistry provides powerful insights into the behavior of molecules, predicting properties that can be difficult or impossible to measure experimentally. guidechem.com For compounds like this compound and its derivatives, molecular modeling is used to understand their three-dimensional structures, electronic properties, and interactions with their environment. guidechem.com

Quantum mechanical calculations are at the forefront of computational analysis. Density Functional Theory (DFT) is a widely used method to determine the optimized geometry and electronic structure of molecules. For complex sulfonamide derivatives, DFT calculations have been successfully used to compute theoretical values for bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. ambeed.com

These calculations are particularly valuable for understanding the distribution of electrons within a molecule and its resulting properties. For instance, the dipole moment (µ), a measure of molecular polarity, can be calculated for both the ground state (µg) and excited states (µe). In studies of the complex derivative N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide, theoretical calculations showed that the dipole moment in the excited state is significantly higher than in the ground state, indicating a more polarized molecule upon excitation.

Time-Dependent Density Functional Theory (TD-DFT) extends these methods to study the properties of molecules in their electronically excited states. This is crucial for understanding photophysical phenomena such as solvatochromism—the change in the color of a chemical substance depending on the polarity of the solvent. TD-DFT can predict the absorption spectra of a molecule in various solvents. For derivatives containing the this compound scaffold, solvatochromic studies have been performed to investigate the nature of solute-solvent interactions. adventbio.com These studies, combining experimental measurements with theoretical calculations, reveal that general dipolarity/polarizability effects dominate in aprotic solvents, while specific hydrogen bond formation plays an additional role in protic solvents. adventbio.com

Computational methods are also used to predict a wide range of molecular descriptors and physicochemical parameters that are critical in fields like medicinal chemistry and materials science. These descriptors quantify the physical and chemical characteristics of a molecule and can be used to predict its behavior. For this compound, various parameters have been calculated using computational models. These include lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are all crucial for predicting a molecule's potential interactions and transport properties.

| Predicted Physicochemical Properties for this compound | | :--- | :--- | :--- | | Property | Value | Reference | | Molecular Weight | 201.24 g/mol | adventbio.com | | Molecular Formula | C₈H₁₁NO₃S | adventbio.com | | Topological Polar Surface Area (TPSA) | 77.77 Ų | | | Log Po/w (WLOGP) | 1.41 | | | Log Po/w (iLOGP) | 0.5 | | | Number of Hydrogen Bond Donors | 1 | | | Number of Hydrogen Bond Acceptors | 4 | | | Number of Rotatable Bonds | 3 | | | Molar Refractivity | 49.57 | |

Translational Research Potential and Future Directions for 3 Methoxyphenyl Methanesulfonamide

Identification of (3-Methoxyphenyl)methanesulfonamide and its Derivatives as Lead Compounds in Drug Discovery

A lead compound is a chemical scaffold that demonstrates a desired biological activity and serves as the starting point for the development of a new drug. bioinfopublication.org The sulfonamide moiety is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. tandfonline.comresearchgate.netbiomedres.us The methoxyphenyl group, on the other hand, is a common feature in many biologically active molecules, often contributing to target binding and modulating pharmacokinetic properties. The combination of these two structural features in this compound suggests its potential as a valuable scaffold for drug discovery.

Research into derivatives of methoxyphenyl sulfonamides has shown promising results in various therapeutic areas. For instance, studies on N-(2-methoxyphenyl)benzenesulfonamide and its derivatives have revealed their potential as lipoxygenase inhibitors, which are relevant in inflammatory conditions. bioinfopublication.org Furthermore, the synthesis and biological evaluation of N-(3-methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids have identified compounds with significant antiproliferative activity against cancer cell lines. researchgate.net These findings underscore the potential of the this compound core structure as a starting point for generating novel lead compounds.

The process of hit-to-lead optimization, which involves systematically modifying a "hit" compound from a high-throughput screen to improve its potency and selectivity, has been successfully applied to benzene (B151609) sulfonamide series for developing antileishmanial agents. rsc.org Although this study did not focus on the exact this compound structure, it highlights a viable pathway for developing similar compounds into clinical candidates.

Table 1: Examples of Biologically Active Methoxyphenyl Sulfonamide Derivatives

| Derivative | Biological Activity | Reference |

| N-(2-methoxyphenyl) benzenesulfonamide (B165840) | Lipoxygenase inhibition | bioinfopublication.org |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids | Antiproliferative (anticancer) | researchgate.net |

| Benzene sulfonamide series | Antileishmanial | rsc.org |

Development of this compound-based Molecular Probes and Research Tools

Molecular probes are essential tools in biomedical research, enabling the visualization and study of biological processes at the molecular level. nih.gov Fluorescent probes, in particular, are widely used for their high sensitivity and spatial resolution. The sulfonamide scaffold has been successfully incorporated into fluorescent probes for various applications. For example, sulfonamide-containing naphthalimides have been synthesized and shown to act as fluorescent imaging probes in tumor cells. nih.gov Another study demonstrated the use of a fluorescent probe to investigate the binding of sulfonamides to povidone, a common pharmaceutical excipient. nih.gov

Given these precedents, this compound could serve as a foundational structure for the development of novel molecular probes. By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that can:

Image specific cellular targets: If this compound or its derivatives show affinity for a particular enzyme or receptor, a fluorescently labeled version could be used to visualize the location and dynamics of that target within cells.

Monitor drug-target engagement: A fluorescent probe based on this scaffold could be used in high-throughput screening assays to identify other small molecules that bind to the same target.

Investigate disease mechanisms: These probes could help to elucidate the role of specific biological pathways in health and disease.

The development of such research tools would not only advance our fundamental understanding of biology but also facilitate the discovery of new drugs.

Strategies for Enhancing Therapeutic Potential and Selectivity

Once a lead compound is identified, the next critical step is to optimize its therapeutic properties, which includes enhancing its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other molecules). danaher.com For sulfonamide-based compounds, several strategies can be employed to achieve this.

Structural Simplification and Modification:

One effective strategy is structural simplification, which involves removing non-essential parts of a molecule to improve its properties. nih.gov Conversely, the introduction of specific chemical groups can also enhance activity. For instance, in a series of bacterial sensitizers, the introduction of an electron-withdrawing group at a specific position on a phenyl ring increased the compound's potency. nih.gov For this compound, this could involve modifying the methoxy (B1213986) group or adding substituents to the phenyl ring to improve target engagement and pharmacokinetic properties.

Targeting Specific Isoforms:

Many enzymes and receptors exist as multiple isoforms, only some of which are involved in a disease process. Designing drugs that are selective for the disease-relevant isoform can minimize off-target effects. patsnap.com For example, in the development of carbonic anhydrase inhibitors, a class of drugs that often includes a sulfonamide group, researchers have focused on designing compounds that selectively inhibit tumor-associated isoforms over those found in healthy tissues. tandfonline.com

Computational Approaches:

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can provide valuable insights into how a compound interacts with its target. nih.govmdpi.commdpi.com This information can then be used to guide the design of new analogs with improved properties. These computational methods can predict how changes to the chemical structure of this compound might affect its binding affinity and selectivity.

Table 2: Strategies for Therapeutic Enhancement

| Strategy | Description | Potential Application to this compound |

| Structural Modification | Adding or removing chemical groups to improve potency and pharmacokinetics. nih.govnih.gov | Modification of the methoxy group or phenyl ring. |

| Isoform-Selective Targeting | Designing compounds that bind to specific disease-related protein isoforms. tandfonline.compatsnap.com | Development of analogs that selectively target a particular enzyme or receptor isoform. |

| Computational Design | Using computer models to predict the activity of new compounds. nih.govmdpi.com | Guiding the synthesis of more potent and selective analogs. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. biomedres.usresearchgate.netnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

For the discovery of new this compound analogs, AI and ML could be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for sulfonamide derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized analogs of this compound. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high potency, low toxicity), it could generate novel analog structures that have a high probability of success.

Reaction Prediction: AI can also be used to predict the most efficient synthetic routes for producing new analogs, which can be a significant bottleneck in the drug discovery process. rsc.org

While the direct application of AI to this compound has not been reported, the successful use of these techniques for other sulfonamides and small molecules demonstrates their immense potential for accelerating the development of this compound and its derivatives. biomedres.usnih.gov

Addressing Research Gaps and Emerging Opportunities in the Field

The limited specific research on this compound presents a clear research gap, but also a significant opportunity. The foundational knowledge of sulfonamide chemistry and pharmacology provides a solid launchpad for future investigations. tandfonline.comresearchgate.net

Key Research Gaps to Address:

Fundamental Biological Activity: The primary biological targets of this compound are largely unknown. Initial screening against a broad range of biological targets is necessary to identify its primary mechanism of action.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound structure affect its biological activity is needed to guide the design of more potent and selective compounds. ebi.ac.uk

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

Emerging Opportunities:

Targeting Novel Disease Pathways: As our understanding of disease biology grows, new therapeutic targets are constantly being identified. This compound and its derivatives could be screened against these novel targets to uncover new therapeutic applications.

Repurposing and Combination Therapy: This compound could be investigated for its potential to be repurposed for new indications or used in combination with existing drugs to enhance their efficacy or overcome drug resistance.

Development of Advanced Drug Delivery Systems: Formulating this compound into advanced drug delivery systems could improve its solubility, stability, and targeted delivery, thereby enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reacting 3-methoxyphenylmethylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in tetrahydrofuran at 0–25°C). Stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride) and inert atmosphere (N₂) minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane). Adjust reaction time (2–4 hours) based on substituent steric effects.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- FT-IR : Confirm sulfonamide group (S=O asymmetric stretch at ~1350 cm⁻¹, symmetric stretch at ~1150 cm⁻¹) and methoxy C-O stretch at ~1250 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆) shows methoxy singlet at δ 3.75 ppm and sulfonamide NH resonance (δ 7.2–7.5 ppm, exchangeable with D₂O). ¹³C NMR confirms aromatic carbons (δ 110–160 ppm) and sulfonamide sulfur-linked carbon (δ 55 ppm) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ion (m/z ~216) with fragmentation patterns matching the methoxyphenyl and sulfonamide moieties .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Safety Measures :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can regioselective synthesis of sulfonamide derivatives be achieved, and what factors influence substitution patterns?

- Strategy : Regioselectivity is controlled by electronic effects. The methoxy group at the 3-position directs electrophilic substitution to the para position. Computational modeling (DFT) predicts charge distribution, guiding reagent choice (e.g., Friedel-Crafts alkylation vs. nucleophilic aromatic substitution) .

- Case Study : Substitution at the para position is favored due to methoxy’s electron-donating resonance effect, as shown in related compounds (e.g., 2-Fluoro-6-methoxybenzenesulfonamide) .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- Tools :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox behavior .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., methoxy → aromatic ring donation) stabilizing the structure .

- TD-DFT : Simulates UV-Vis spectra (λmax ~270 nm) for comparison with experimental data .

Q. What biological targets or pathways are associated with this compound derivatives?

- Research Findings :

- Enzyme Inhibition : Analogous sulfonamides (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) inhibit carbonic anhydrase IX, a cancer-associated enzyme (IC₅₀ ~50 nM) .

- Antimicrobial Activity : Structural analogs show moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) via membrane disruption, validated via SEM imaging .

Notes

- Contradictions : uses triethylamine for synthesis, while employs pyridine for similar reactions; choice depends on substrate solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.